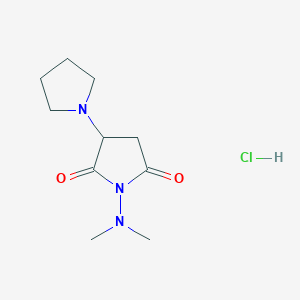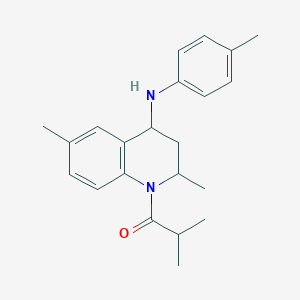
1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride
Overview
Description
1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride, also known as DMBD, is a chemical compound that has gained significant attention in scientific research. DMBD is a heterocyclic compound that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In
Mechanism of Action
The mechanism of action of 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine. It has also been shown to inhibit the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain.
Biochemical and Physiological Effects:
1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride can reduce pain and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride in lab experiments is its ease of synthesis. 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride can be synthesized using simple and inexpensive reagents, making it a cost-effective compound to work with. Another advantage is its versatility. 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to exhibit a wide range of biological and physical properties, making it a useful compound for various applications.
One of the limitations of using 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity. While 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to be relatively safe in animal studies, its toxicity in humans is not fully understood.
Future Directions
There are several future directions for research on 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride. One direction is to further explore its potential applications in medicinal chemistry, particularly as a treatment for Alzheimer's disease and cancer. Another direction is to study its potential applications in organic electronics, particularly in the development of more efficient and cost-effective organic solar cells. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride.
Scientific Research Applications
1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been studied extensively for its potential applications in various fields. In medicinal chemistry, 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In pharmacology, 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been shown to exhibit analgesic and anti-inflammatory properties. It has also been studied as a potential treatment for drug addiction due to its ability to inhibit the release of dopamine, a neurotransmitter that is involved in the reward pathway of the brain.
In material science, 1'-(dimethylamino)-1,3'-bipyrrolidine-2',5'-dione hydrochloride has been studied for its potential applications in organic electronics. It has been shown to exhibit good charge transport properties, making it a promising candidate for use in electronic devices such as organic solar cells and field-effect transistors.
properties
IUPAC Name |
1-(dimethylamino)-3-pyrrolidin-1-ylpyrrolidine-2,5-dione;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2.ClH/c1-11(2)13-9(14)7-8(10(13)15)12-5-3-4-6-12;/h8H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHYOTFLUARLJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)CC(C1=O)N2CCCC2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 5-(4-chlorophenyl)-2-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878323.png)
![ethyl 2-{2-[(4-chlorobenzyl)oxy]benzylidene}-5-(3,4-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878334.png)
![N-(3-methyl-1-{[2-(4-nitrobenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878335.png)

![ethyl 2-[4-(benzyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878346.png)
![ethyl 2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878357.png)
![8-{2-methyl-3-[(pyridin-3-ylmethyl)amino]benzoyl}hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3878367.png)
![N-[2-(4-nitrophenyl)-1-({2-[3-(2-nitrophenyl)-2-propen-1-ylidene]hydrazino}carbonyl)vinyl]benzamide](/img/structure/B3878376.png)
![N-(1-{[2-(2-methoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B3878383.png)
![ethyl 5-(2-chlorophenyl)-7-methyl-2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878389.png)
![ethyl 2-{2-[(2,4-dichlorobenzyl)oxy]benzylidene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878405.png)
![N-(3-methyl-4-phenyl-1-{[2-(3-phenyl-2-propen-1-ylidene)hydrazino]carbonyl}-1,3-butadien-1-yl)benzamide](/img/structure/B3878411.png)

![ethyl 2-{4-[(4-chlorobenzyl)oxy]benzylidene}-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3878420.png)